Cas no 951-82-6 (3,4,5-Trimethoxyphenylacetic acid)

3,4,5-Trimethoxyphenylacetic acid structure
951-82-6 structure
Produktname:3,4,5-Trimethoxyphenylacetic acid
CAS-Nr.:951-82-6
MF:C11H14O5
MW:226.225863933563
MDL:MFCD00004336
CID:40401
PubChem ID:70372

3,4,5-Trimethoxyphenylacetic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3,4,5-Trimethoxyphenylacetic acid
    • 2-(3,4,5-trimethoxyphenyl)acetic acid
    • Aceticacid, (3,4,5-trimethoxyphenyl)- (6CI,7CI,8CI)
    • 3,4,5-Trimethoxybenzeneacetic acid
    • 2-(3,4,5-Trimethoxyphenyl)aceticacid
    • 3,4,5-Trimethoxybenzeneacetic acid (ACI)
    • Acetic acid, (3,4,5-trimethoxyphenyl)- (6CI, 7CI, 8CI)
    • NSC 130961
    • NSC 91017
    • 3,4,5-Trimethoxyphenylacetic acid,98%
    • CS-W010429
    • CHEMBL4438899
    • NSC-130961
    • EINECS 213-456-2
    • T1105
    • SR-01000390372-1
    • 2-(3,4,5-Trimethoxy-phenyl)-acetic acid
    • (3,4,5-trimethoxyphenyl)acetic acid
    • SCHEMBL499116
    • BBL027455
    • HY-W009713
    • DTXSID60241755
    • NSC130961
    • Oprea1_468323
    • STK726713
    • SR-01000390372
    • Z104442558
    • AC-5313
    • 3,4,5-Trimethoxyphenylacetic acid, 97%
    • (3,4,5-trimethoxy)phenylacetic acid
    • Benzeneacetic acid,4,5-trimethoxy-
    • Q27216287
    • EN300-18978
    • 951-82-6
    • InChI=1/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13
    • CHEBI:125676
    • BRD-K94158209-001-01-5
    • UNII-K1HZ43C68Y
    • ACETIC ACID, (3,4,5-TRIMETHOXYPHENYL)-
    • MFCD00004336
    • BCP09036
    • NSC-91017
    • NS00040438
    • AS-15922
    • AKOS000119742
    • Benzeneacetic acid, 3,4,5-trimethoxy-
    • Q-100901
    • HMS1778L09
    • 3,4,5-trimethoxy phenyl acetic acid
    • PD196700
    • 3,4,5-trimethoxy-phenyl-acetic acid
    • K1HZ43C68Y
    • DB-021835
    • SY015349
    • (3,4,5-Trimethoxyphenyl)-acetic Acid; 3,4,5-Trimethoxybenzeneacetic Acid; 3,4,5-Trimethoxyphenylacetic Acid; NSC 130961; NSC 91017
    • 2-(3,4,5-trimethoxyphenyl)acetate
    • MDL: MFCD00004336
    • Inchi: 1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)
    • InChI-Schlüssel: DDSJXCGGOXKGSJ-UHFFFAOYSA-N
    • Lächelt: O=C(CC1C=C(OC)C(OC)=C(OC)C=1)O
    • BRN: 2697844

Berechnete Eigenschaften

  • Genaue Masse: 226.08400
  • Monoisotopenmasse: 226.08412354g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 216
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 65Ų
  • Oberflächenladung: 0
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.2668 (rough estimate)
  • Schmelzpunkt: 117.0 to 121.0 deg-C
  • Siedepunkt: 327.83°C (rough estimate)
  • Flammpunkt: 138.1℃
  • Brechungsindex: 1.5140 (estimate)
  • Wasserteilungskoeffizient: Auflösung
  • PSA: 64.99000
  • LogP: 1.33950
  • Löslichkeit: in Wasser auflösen

3,4,5-Trimethoxyphenylacetic acid Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315
  • Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 38
  • Sicherheitshinweise: S22-S24/25
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Sealed in dry,Room Temperature
  • Risikophrasen:R38

3,4,5-Trimethoxyphenylacetic acid Zolldaten

  • HS-CODE:29189090
  • Zolldaten:

    China Zollkodex:

    2918990090

    Übersicht:

    Andere zusätzliche Oxycarbonsäuren (einschließlich Anhydride\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2918990090. andere Carbonsäuren mit zusätzlicher Sauerstofffunktion und ihre Anhydride, Halogenide, Peroxide und Peroxysäuren; ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

3,4,5-Trimethoxyphenylacetic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM255968-100g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 95+%
100g
$163 2022-06-09
Chemenu
CM255968-500g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 95+%
500g
$561 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1105-25g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 98.0%(GC&T)
25g
¥1640.0 2022-05-30
TRC
T795475-50g
3,4,5-Trimethoxyphenylacetic Acid
951-82-6
50g
$ 305.00 2023-09-05
eNovation Chemicals LLC
D660640-500g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 97%
500g
$780 2024-06-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21136-5g
3,4,5-Trimethoxyphenylacetic acid, 99%
951-82-6 99%
5g
¥565.00 2023-03-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047215-1g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 98%
1g
¥42.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047215-10g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 98%
10g
¥105.00 2024-04-24
eNovation Chemicals LLC
D409188-5g
3,4,5-Trimethoxyphenylacetic acid
951-82-6 97%
5g
$185 2024-05-24
TRC
T795475-1g
3,4,5-Trimethoxyphenylacetic Acid
951-82-6
1g
$ 104.00 2023-09-05

3,4,5-Trimethoxyphenylacetic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  rt
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
1.3 Solvents: Acetonitrile ;  reflux
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Referenz
Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agents
Shen, Li; Yang, Xiaochun; Yang, Bo; He, Qiaojun; Hu, Yongzhou, European Journal of Medicinal Chemistry, 2010, 45(1), 11-18

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  15 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Synthesis of salidroside analogs and their ability of DPPH radical scavenging activity
Zheng, Cheng; Guo, Yibing; Meng, Ying; Dou, Su Feng; Shao, Jian; et al, Indian Journal of Chemistry, 2013, (5), 654-664

Synthetic Routes 3

Reaktionsbedingungen
Referenz
Synthetic analogs of low-molecular-weight acyl-polyamine spider toxins
Fiedler, Wolfgang J.; Guggisberg, Armin; Hesse, Manfred, Helvetica Chimica Acta, 1993, 76(3), 1167-81

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  22 h, reflux
Referenz
Anti-acute myeloid leukemia activity of 2-chloro-3-alkyl-1,4-naphthoquinone derivatives through inducing mtDNA damage and GSH depletion
Li, Kun; Yang, Kun; Zheng, Lifang; Li, Yuanyuan; Wang, Qi; et al, Bioorganic & Medicinal Chemistry, 2018, 26(14), 4191-4200

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  2 h, 80 - 85 °C
1.2 Solvents: Water
Referenz
Process for preparation of (Z)-3'-hydroxy-3,4,4',5-tetramethoxydiphenylethylene from 3,4,5-trimethoxybenzaldehyde and isovanillin
, China, , ,

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Studies on 1,2,3,4-tetrahydroisoquinolines. II. A one-pot synthesis of 1-arylmethyl-1,2,3,4-tetrahydroisoquinolines from an isoquinolinium salt
Yamada, Koichiro; Itoh, Nobuo; Ikezawa, Katsuo; Kiyomoto, Akio; Iwakuma, Takeo, Chemical & Pharmaceutical Bulletin, 1981, 29(7), 1848-53

Synthetic Routes 7

Reaktionsbedingungen
Referenz
Synthesis of natural products Combretastatin A-1 and Combretastatin B-1
Lu, Ze-liang; Huang, Tong-kun; Ni, Qing-chun; Xiao, Chun-fen; Zou, Yong, Gaodeng Xuexiao Huaxue Xuebao, 2013, 34(10), 2313-2318

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Synthesis of 3,4,5-trimethoxyphenyl acetic acid by erlenmeyer-plochl reaction
Zhang, Qian; Zhang, Can, Yaoxue Jinzhan, 2013, 37(6), 280-283

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile ;  30 min, 50 °C; 2 h, 50 °C; 50 °C → rt
1.2 Reagents: Acetic acid ,  Zinc ;  rt; rt → 80 °C; 5 h, 80 °C
Referenz
Synthesis of 3,4,5-trimethoxyphenyl acetic acid
Deng, Xuzhong; Huang, Shun; Wang, Yuequn, Jingxi Huagong, 2011, 28(12), 1240-1243

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrochloric acid ,  Stannous chloride
Referenz
The synthesis of dl-colchinol methyl ether
Rapoport, Henry; Williams, Arthur R.; Cisney, Merle E., Journal of the American Chemical Society, 1951, 73, 1414-21

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Referenz
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Synthetic Routes 12

Reaktionsbedingungen
Referenz
Preparation of glycerin derivatives as platelet-activating factor (PAF) inhibitors
, Japan, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt → 75 °C; 75 °C → 50 °C
1.2 Reagents: Potassium borohydride ;  < 50 °C; 1 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
1.4 Reagents: Thionyl chloride ;  25 °C; 2 h, 25 °C
1.5 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
1.6 Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  rt → 90 °C; 5 h, 90 °C; cooled
1.7 Reagents: Sodium hydroxide Solvents: Water ;  rt → reflux; 3 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Improvement of synthesis process for 3,4,5-trimethoxyphenyl acetic acid
He, Xin; Qiu, Yuejin, Zhongguo Xiandai Yingyong Yaoxue, 2010, 27(1), 32-34

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  2 h, 60 °C
Referenz
Method for preparation of combretastatin
, China, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  21 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referenz
Synthesis and Solid-State Polymerization of 5-(Pyren-1-yl)penta-2,4-diyn-1-ol Derivatives with an N-Phenylurethane or N-Benzylurethane Group
Oshimizu, Shuhei; Takeshi, Shoko; Sato, Tsubasa; Yamakado, Ryohei ; Tatewaki, Yoko; et al, Crystal Growth & Design, 2020, 20(10), 6356-6365

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  rt → 85 °C; 2 h, 80 - 85 °C
Referenz
A process for preparing methoxy-substituted benzeneacetic acids
, China, , ,

Synthetic Routes 17

Reaktionsbedingungen
Referenz
A new one-pot synthesis of 1-arylmethyl-1,2,3,4-tetrahydroisoquinoline derivatives from isoquinolinium salts
Iwakuma, Takeo; Yamada, Koichiro; Itoh, Nobuo; Sugasawa, Shigehiko, Heterocycles, 1981, 15(2), 1115-18

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: Methyltransferase Solvents: Water ;  18 h, pH 7.4, 30 °C
Referenz
One-Pot Biocatalytic In Vivo Methylation-Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L-DOPA
Galman, James L. ; Parmeggiani, Fabio ; Seibt, Lisa ; Birmingham, William R. ; Turner, Nicholas J., Angewandte Chemie, 2022, 61(8),

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile ;  rt → 50 °C; 10 min, 50 °C
1.2 Reagents: Acetic acid ,  Zinc Solvents: Acetonitrile ;  8 min, 80 °C
Referenz
Preparation method of 3,4,5-trimethoxyphenylacetic acid
, China, , ,

Synthetic Routes 20

Reaktionsbedingungen
Referenz
Synthesis and evaluation of analogs of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents
Cushman, Mark; Nagarathnam, Dhanapalan; Gopal, D.; He, Hu Ming; Lin, Chii M.; et al, Journal of Medicinal Chemistry, 1992, 35(12), 2293-306

Synthetic Routes 21

Reaktionsbedingungen
Referenz
Preparation of glycerin derivatives as platelet activating factor (PAF) antagonists
, European Patent Organization, , ,

3,4,5-Trimethoxyphenylacetic acid Raw materials

3,4,5-Trimethoxyphenylacetic acid Preparation Products

3,4,5-Trimethoxyphenylacetic acid Verwandte Literatur

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